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Compound of Interest

Compound Name: ethyl 2-(4-acetylphenyl)acetate

Cat. No.: B075524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-
(4-acetylphenyl)acetate, a compound of interest in synthetic chemistry and drug development.

The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

data is detailed below, offering a foundational understanding of its molecular structure.

Molecular Structure and Spectroscopic Overview
Ethyl 2-(4-acetylphenyl)acetate possesses a distinct molecular architecture comprising an

ethyl ester group, a methylene bridge, and a para-substituted acetylphenyl ring. Each of these

components imparts characteristic signals in various spectroscopic analyses, which, when

interpreted collectively, confirm the compound's identity and purity.

Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol CAS Number: 1528-42-3

The following sections will present the quantitative spectroscopic data in tabular format,

followed by a detailed interpretation. An experimental protocol outlines the general procedures

for acquiring such data, and a logical workflow for the interpretation process is provided.

Spectroscopic Data Tables
¹H Nuclear Magnetic Resonance (NMR) Data
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Signal
Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment

a 7.93 Doublet 2H 8.4
Ar-H (ortho to

acetyl)

b 7.38 Doublet 2H 8.4
Ar-H (ortho to

acetate)

c 4.17 Quartet 2H 7.1 -O-CH₂-CH₃

d 3.69 Singlet 2H - Ar-CH₂-CO-

e 2.59 Singlet 3H - -CO-CH₃

f 1.25 Triplet 3H 7.1 -O-CH₂-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Data
Signal Chemical Shift (δ) ppm Assignment

1 197.7 C=O (ketone)

2 171.0 C=O (ester)

3 140.2
Ar-C (quaternary, para to

acetyl)

4 136.0
Ar-C (quaternary, para to

acetate)

5 129.6 Ar-CH (ortho to acetate)

6 128.8 Ar-CH (ortho to acetyl)

7 61.2 -O-CH₂-CH₃

8 41.0 Ar-CH₂-CO-

9 26.6 -CO-CH₃

10 14.1 -O-CH₂-CH₃
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Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1685 Strong C=O stretch (ketone)

~1605 Medium C=C stretch (aromatic)

~1240 Strong C-O stretch (ester)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

206 Moderate [M]⁺ (Molecular Ion)

163 High [M - OCH₂CH₃]⁺

145 Moderate [M - COOCH₂CH₃]⁺

118 Low [M - CH₂COOCH₂CH₃]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl 2-
(4-acetylphenyl)acetate. Actual parameters may vary based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 10-20 mg of ethyl 2-(4-acetylphenyl)acetate is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data

is acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve
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a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a

frequency of 100 MHz. A spectral width of 0-220 ppm is used, and a larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-600 cm⁻¹. A background spectrum of the clean plates

is taken prior to the sample measurement.

Mass Spectrometry (MS):

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatography (GC) inlet.

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron

energy of 70 eV.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Data Interpretation
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule.

The two doublets at 7.93 ppm (a) and 7.38 ppm (b), each integrating to 2H, are characteristic

of a para-substituted benzene ring. The downfield shift of the doublet at 7.93 ppm is due to

the deshielding effect of the adjacent electron-withdrawing acetyl group. The doublet at 7.38
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ppm is assigned to the protons ortho to the ethyl acetate group. The coupling constant of 8.4

Hz is typical for ortho-coupling in aromatic systems.

The quartet at 4.17 ppm (c) integrating to 2H and the triplet at 1.25 ppm (f) integrating to 3H

are indicative of an ethyl group (-CH₂CH₃). The quartet splitting of the methylene protons is

due to coupling with the adjacent methyl protons, and the triplet splitting of the methyl

protons is due to coupling with the adjacent methylene protons, both with a coupling

constant of 7.1 Hz. The chemical shift of the methylene group at 4.17 ppm confirms its

attachment to an electronegative oxygen atom in the ester functionality.

The singlet at 3.69 ppm (d) integrating to 2H corresponds to the methylene protons situated

between the aromatic ring and the ester carbonyl group. Its singlet nature indicates no

adjacent protons.

The sharp singlet at 2.59 ppm (e) integrating to 3H is assigned to the methyl protons of the

acetyl group. This signal is a singlet as there are no neighboring protons to couple with.

¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

The signals at 197.7 ppm (1) and 171.0 ppm (2) are in the characteristic region for carbonyl

carbons and are assigned to the ketone and ester carbonyls, respectively.

The four signals in the aromatic region (120-145 ppm) correspond to the six carbons of the

benzene ring. The two quaternary carbon signals at 140.2 ppm (3) and 136.0 ppm (4) are

assigned to the carbons attached to the acetyl and ethyl acetate groups. The signals at

129.6 ppm (5) and 128.8 ppm (6) are assigned to the protonated aromatic carbons.

The signal at 61.2 ppm (7) is characteristic of the methylene carbon of the ethyl ester group,

which is bonded to the oxygen atom.

The signal at 41.0 ppm (8) corresponds to the methylene carbon linking the phenyl ring and

the ester carbonyl.

The upfield signals at 26.6 ppm (9) and 14.1 ppm (10) are assigned to the methyl carbons of

the acetyl group and the ethyl group, respectively.
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Infrared (IR) Spectrum Interpretation
The IR spectrum is used to identify the functional groups present in the molecule.

The strong absorption band at approximately 1735 cm⁻¹ is characteristic of the C=O

stretching vibration of the ester functional group.

Another strong band at around 1685 cm⁻¹ is attributed to the C=O stretching of the aryl

ketone.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed

around 1605 cm⁻¹.

The strong band at approximately 1240 cm⁻¹ corresponds to the C-O stretching of the ester

group.

The band around 2980 cm⁻¹ is due to the C-H stretching of the aliphatic portions of the

molecule (the ethyl and methylene groups).

Mass Spectrum Interpretation
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

The molecular ion peak [M]⁺ is observed at m/z 206, which corresponds to the molecular

weight of ethyl 2-(4-acetylphenyl)acetate (C₁₂H₁₄O₃).

The peak at m/z 163 results from the loss of the ethoxy group (-OCH₂CH₃) from the

molecular ion.

The peak at m/z 145 corresponds to the loss of the entire carbethoxy group (-COOCH₂CH₃).

The base peak at m/z 43 is a very stable acylium ion, [CH₃CO]⁺, formed from the cleavage

of the acetyl group, which is a characteristic fragmentation for acetyl-substituted compounds.

Logical Workflow for Spectroscopic Interpretation
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The following diagram illustrates the logical process of combining data from different

spectroscopic techniques to elucidate the structure of ethyl 2-(4-acetylphenyl)acetate.

Spectroscopic Analysis Workflow

Techniques

Information Derived

Unknown Compound
(C12H14O3)

IR Spectroscopy

Mass Spectrometry

NMR Spectroscopy
(1H & 13C)

Functional Groups:
- Ester C=O (~1735 cm-1)

- Ketone C=O (~1685 cm-1)
- Aromatic C=C (~1605 cm-1)

Molecular Weight & Fragmentation:
- MW = 206

- Loss of -OEt (m/z 163)
- Base peak [CH3CO]+ (m/z 43)

Carbon-Hydrogen Framework:
- p-Substituted Ring
- Ethyl Group (q, t)

- Acetyl Group (s, 3H)
- Methylene Bridge (s, 2H)

Confirmed Structure:
Ethyl 2-(4-acetylphenyl)acetate

Click to download full resolution via product page

Caption: Workflow for structure elucidation.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides

unambiguous evidence for the structure of ethyl 2-(4-acetylphenyl)acetate. Each

spectroscopic technique offers complementary information, and their combined interpretation

allows for a complete and confident structural assignment. This guide serves as a valuable

resource for researchers and professionals working with this compound, facilitating its

identification and characterization in various scientific applications.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation of Ethyl 2-(4-
acetylphenyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075524#ethyl-2-4-acetylphenyl-acetate-
spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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